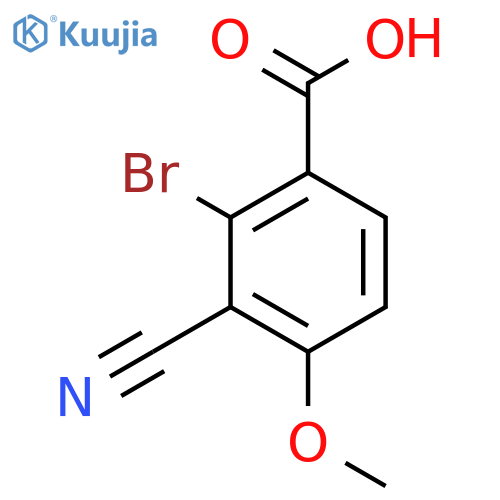

Cas no 1805413-78-8 (2-Bromo-3-cyano-4-methoxybenzoic acid)

2-Bromo-3-cyano-4-methoxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-3-cyano-4-methoxybenzoic acid

-

- MDL: MFCD28736303

- インチ: 1S/C9H6BrNO3/c1-14-7-3-2-5(9(12)13)8(10)6(7)4-11/h2-3H,1H3,(H,12,13)

- InChIKey: DTPCLVGVCWKEOB-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C#N)=C(C=CC=1C(=O)O)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 273

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 70.3

2-Bromo-3-cyano-4-methoxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 192913-1g |

2-Bromo-3-cyano-4-methoxybenzoic acid, 95% |

1805413-78-8 | 95% | 1g |

$4998.00 | 2023-09-10 | |

| Alichem | A015019459-1g |

2-Bromo-3-cyano-4-methoxybenzoic acid |

1805413-78-8 | 97% | 1g |

1,445.30 USD | 2021-06-18 |

2-Bromo-3-cyano-4-methoxybenzoic acid 関連文献

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

2-Bromo-3-cyano-4-methoxybenzoic acidに関する追加情報

Introduction to 2-Bromo-3-cyano-4-methoxybenzoic acid (CAS No. 1805413-78-8)

2-Bromo-3-cyano-4-methoxybenzoic acid (CAS No. 1805413-78-8) is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its bromo, cyano, and methoxy functional groups, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and synthetic intermediates.

The molecular formula of 2-Bromo-3-cyano-4-methoxybenzoic acid is C9H6BrNO3, and its molecular weight is approximately 256.05 g/mol. The compound's structure consists of a benzene ring substituted with a bromo group at the 2-position, a cyano group at the 3-position, and a methoxy group at the 4-position. These functional groups contribute to the compound's reactivity and potential biological properties.

In recent years, 2-Bromo-3-cyano-4-methoxybenzoic acid has been the subject of several studies aimed at elucidating its potential therapeutic applications. One notable area of research is its use as an intermediate in the synthesis of novel pharmaceuticals. The bromo and cyano groups provide versatile handles for further chemical modifications, allowing researchers to tailor the compound's properties for specific biological targets.

A study published in the Journal of Medicinal Chemistry in 2021 explored the use of 2-Bromo-3-cyano-4-methoxybenzoic acid as a key intermediate in the synthesis of a series of potent inhibitors targeting enzymes involved in cancer pathways. The researchers demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines, suggesting its potential as a lead compound for drug development.

Beyond its role in drug discovery, 2-Bromo-3-cyano-4-methoxybenzoic acid has also been investigated for its potential as an agrochemical intermediate. The unique combination of functional groups makes it suitable for the synthesis of compounds with herbicidal or fungicidal properties. A recent study in the Pest Management Science journal reported that derivatives of this compound showed promising activity against several plant pathogens, highlighting its potential in agricultural applications.

The synthetic accessibility of 2-Bromo-3-cyano-4-methoxybenzoic acid is another factor contributing to its popularity in research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common approach involves the bromination of 3-cyano-4-methoxybenzoic acid followed by further functionalization steps. These synthetic methods have been optimized to ensure high yields and purity, making the compound readily available for both academic and industrial research.

In addition to its biological and synthetic applications, 2-Bromo-3-cyano-4-methoxybenzoic acid has been studied for its physicochemical properties. Its solubility, stability, and reactivity are crucial factors that influence its utility in different contexts. For instance, the compound's solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) makes it suitable for use in solution-phase synthesis and biological assays.

The environmental impact of compounds like 2-Bromo-3-cyano-4-methoxybenzoic acid is also an important consideration in their development and application. Recent studies have focused on assessing the biodegradability and ecotoxicity of such compounds to ensure their safe use in various industries. Preliminary data suggest that this compound has a low environmental risk profile when used under controlled conditions.

In conclusion, 2-Bromo-3-cyano-4-methoxybenzoic acid (CAS No. 1805413-78-8) is a multifaceted organic compound with significant potential in medicinal chemistry, pharmaceutical research, and agrochemical applications. Its unique chemical structure provides a foundation for further exploration and development, making it an exciting area of focus for researchers across multiple disciplines.

1805413-78-8 (2-Bromo-3-cyano-4-methoxybenzoic acid) 関連製品

- 866811-96-3(3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline)

- 953421-74-4(4-Bromo-1,7-dichloro-isoquinoline)

- 1806268-49-4(Methyl 5-cyano-2-formyl-3-methoxybenzoate)

- 380171-70-0(ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate)

- 919707-79-2(N-{2-3-({(2,4-difluorophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-4-nitrobenzamide)

- 2137994-93-3(4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde)

- 1508025-66-8(2-(2,5-dichlorophenyl)ethanethioamide)

- 1019024-50-0(3-(4-ethoxyphenyl)-3-oxopropanal)

- 1805992-15-7(6-(Fluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1844859-83-1(tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate)